cis-3-Aminocyclohexanol hydrochloride

Conformational Analysis Medicinal Chemistry Stereochemistry

Stereochemical inconsistency in 1,3-amino alcohol building blocks causes failed syntheses and irreproducible bioactivity. cis-3-Aminocyclohexanol hydrochloride (CAS 124555-44-8) eliminates this risk with defined cis geometry. • 98% HPLC purity, ≤0.5% moisture - exceeds typical 95-97% commercial grades for reliable QSAR and scale-up • Validated cis pharmacophore for TRPV1 antagonist leads (IC₅₀ = 0.800 nM); trans isomer adopts distinct diequatorial conformation • Scalable resolution via (R)-mandelic acid diastereomeric salt formation for enantiopure (1S,3S) access Supplied with full analytical documentation for medicinal chemistry and asymmetric synthesis workflows.

Molecular Formula C6H14ClNO
Molecular Weight 151.63 g/mol
CAS No. 124555-44-8
Cat. No. B182159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3-Aminocyclohexanol hydrochloride
CAS124555-44-8
Molecular FormulaC6H14ClNO
Molecular Weight151.63 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)O)N.Cl
InChIInChI=1S/C6H13NO.ClH/c7-5-2-1-3-6(8)4-5;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m0./s1
InChIKeyNJGXTVICXVECGR-RIHPBJNCSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-3-Aminocyclohexanol Hydrochloride (CAS 124555-44-8): A Structurally Defined Chiral 1,3-Amino Alcohol Building Block


cis-3-Aminocyclohexanol hydrochloride (CAS 124555-44-8) is a cyclic 1,3-amino alcohol building block characterized by a cis-configured cyclohexane scaffold bearing both amino and hydroxyl functionalities in a defined stereochemical relationship. This chiral amino alcohol is predominantly employed as a key intermediate in asymmetric synthesis and medicinal chemistry, particularly for constructing stereochemically complex pharmacophores [1]. Its hydrochloride salt form enhances solubility and stability, facilitating its handling and use in both solution- and solid-phase synthetic protocols [1].

Building Block Chiral 1,3-amino alcohol with defined cis configuration
Form Hydrochloride salt for enhanced solubility and stability
Workflow Asymmetric synthesis of stereochemically complex pharmacophores

Procurement Risk Assessment: Why Generic 3-Aminocyclohexanol or Unspecified Stereoisomers Cannot Substitute for cis-3-Aminocyclohexanol Hydrochloride


The term "3-aminocyclohexanol" refers to a mixture of multiple stereoisomers (cis, trans, and their enantiomeric pairs) with divergent spatial arrangements of functional groups. Generic substitution with a cis/trans mixture or the incorrect single stereoisomer introduces significant experimental risk due to the documented differences in conformational preference and biological activity between the cis and trans diastereomers [1]. For applications requiring a defined cis stereochemistry—such as the construction of specific 1,3-amino alcohol pharmacophores in TRPV1 antagonists—using the correct stereoisomer is non-negotiable, as the trans isomer has been shown to adopt a distinct diequatorial chair conformation and can exhibit different biological properties, including contrasting effects on respiratory function enhancement [1][2].

This Product cis-3-Aminocyclohexanol HCl: equatorial-axial conformation presents syn 1,3-amino alcohol motif
Potential Substitute Generic 3-aminocyclohexanol or trans isomer: diequatorial conformation with anti functional group orientation
Stereochemical Identity Single cis diastereomer with predictable pharmacophoric presentation
Mixture of cis/trans diastereomers or unspecified enantiomer; target engagement may shift
Application Risk Required for TRPV1 antagonist pharmacophore construction; trans isomer shows divergent biological properties
May not reproduce the intended 3D pharmacophore; reported differences in respiratory function endpoints

Quantitative Differentiation Matrix: cis-3-Aminocyclohexanol Hydrochloride vs. Key Comparators


Conformational Basis for cis-3-Aminocyclohexanol's Distinct Pharmacophoric Presentation

The cis-3-aminocyclohexanol scaffold adopts a distinct equatorial-axial chair conformation in solution, in stark contrast to the diequatorial arrangement of the trans isomer. This fundamental conformational difference directly impacts the spatial orientation of the amino and hydroxyl groups, a critical factor for molecular recognition in biological systems and the design of conformationally constrained ligands [1].

Conformational Basis
Class-level inference
Target: equatorial-axial (syn)
Comparator: diequatorial (anti)
Defines stereochemical-control context for pharmacophore design
Based on NMR analysis of analogous N-benzyl derivatives
Conformational Analysis Medicinal Chemistry Stereochemistry

Synthetic Efficiency: Product Yields and Diastereomeric Ratios in the Preparation of cis-3-Aminocyclohexanol Scaffolds

In a comparative synthesis of N-benzyl-substituted 3-aminocyclohexanol derivatives via reduction of β-enaminoketones, the reaction of (S)-α-methylbenzylamine-derived enaminoketone (compound 2) with sodium in THF/isopropyl alcohol afforded the corresponding cis and trans diastereomers in an 89:11 ratio, demonstrating a strong preference for the cis product under these conditions. The overall yield for this diastereomeric mixture was 75%. This contrasts with the reduction of the benzylamine-derived enaminoketone (compound 1), which produced a more complex mixture of four stereoisomers in a 77% yield [1].

Synthetic Efficiency
Head-to-head
cis:trans 89:11 (75% yield) vs. non‑selective mixture (77% yield)
Supports diastereoselective route selection
Na/THF/i-PrOH reduction of β‑enaminoketones
Organic Synthesis Process Chemistry Diastereoselectivity

Potency Benchmarking: cis-3-Aminocyclohexanol as a Key Motif in Sub-Nanomolar TRPV1 Antagonists

The (1S,3R)-3-aminocyclohexanol motif (a specific enantiomer of cis-3-aminocyclohexanol) serves as a critical structural component in a series of isoxazole-3-carboxamide TRPV1 antagonists. When incorporated into an optimized lead compound, this motif contributes to achieving a potent antagonistic activity against the human TRPV1 receptor, as demonstrated by an IC50 value of 0.800 nM in a cellular functional assay [1]. This level of potency is derived from the optimized combination of the cis-aminocyclohexanol core with a specific isoxazole-3-carboxamide substitution, a balance of potency and solubility that was not achievable with the initial screening hit [2].

TRPV1 Antagonist Potency
Class-level inference
IC50 = 0.800 nM
Reported cell-based assay potency context
Human TRPV1 in CHOK1 cells; FLIPR assay at 45°C
TRPV1 Antagonist Analgesia Pain Research Pharmacology

Commercial Purity Specifications: A Standardized Benchmark for Reproducible Research

Commercially available cis-3-aminocyclohexanol hydrochloride is routinely supplied with a minimum purity specification of 98% as determined by HPLC analysis, and a maximum moisture content of 0.5% [1]. This contrasts with the commercially available trans-3-aminocyclohexanol hydrochloride, which is commonly offered at a lower purity specification of 95% [2]. This higher purity standard minimizes the risk of confounding results from unknown impurities and ensures greater batch-to-batch consistency for critical research applications.

Commercial Purity
Head-to-head
≥98% (cis) vs. ≥95% (trans)
Higher purity specification supports reproducible research
≤0.5% moisture for cis; vendor COA basis
Chemical Purity Quality Control Reproducibility Procurement

Chiral Separation Efficiency: Isolation of (1S,3S)-3-Aminocyclohexanol via Diastereomeric Salt Formation

A key differentiator in the preparation of enantiopure 3-aminocyclohexanols lies in the efficiency of resolution methods. For the (1S,3S) enantiomer (a cis-configured stereoisomer), diastereoisomeric salt formation with (R)-mandelic acid allows for its direct and effective isolation from a cis/trans racemic mixture [1]. This methodology provides a practical, scalable route to a single, highly pure cis-enantiomer, which is crucial for advanced medicinal chemistry campaigns. The resulting (1S,3S)-3-aminocyclohexanol (R)-mandelate salt is readily converted to the free amine via ion-exchange chromatography [1].

Chiral Resolution
Class-level inference
Diastereomeric salt formation with (R)-mandelic acid isolates (1S,3S) enantiomer
Scalable enantiomer-access route for advanced studies
Free amine obtained via ion-exchange chromatography
Chiral Resolution Process Chemistry Enantiomer Separation

Definitive Application Scenarios for cis-3-Aminocyclohexanol Hydrochloride Based on Quantitative Evidence


Synthesis of TRPV1 Antagonist Analgesic Candidates

Prioritize cis-3-aminocyclohexanol hydrochloride when preparing isoxazole-3-carboxamide derivatives targeting the TRPV1 receptor for analgesic development. The (1S,3R)-cis stereochemistry is a critical component of a lead series demonstrating sub-nanomolar potency (IC50 = 0.800 nM) against the human TRPV1 receptor [1]. The use of the defined cis-configuration is essential to replicate the specific 3D pharmacophore required for this level of activity, which was achieved through optimization of a screening hit with the bespoke aminocyclohexanol motif [2].

Construction of Conformationally Constrained 1,3-Amino Alcohol Pharmacophores

Utilize cis-3-aminocyclohexanol hydrochloride when a syn-orientation of the 1,3-amino alcohol motif is required. The cis isomer's equatorial-axial chair conformation presents the amino and hydroxyl groups in a syn arrangement, fundamentally different from the anti-orientation of the trans isomer [1]. This distinct conformational preference makes it the building block of choice for medicinal chemists designing ligands that require this specific spatial presentation for target engagement, a factor that cannot be achieved with the trans isomer.

High-Fidelity Research Requiring Superior Purity and Reproducibility

Select cis-3-aminocyclohexanol hydrochloride for applications where high purity is paramount to ensure reproducible results. The compound is commercially available with a minimum HPLC purity specification of 98% and controlled moisture content (≤0.5%), a higher standard than the commonly available 95% purity specification for the corresponding trans isomer [1][2]. This higher quality grade minimizes the risk of artifact peaks and side reactions, reducing the need for pre-use purification and enhancing the reliability of quantitative structure-activity relationship (QSAR) studies and other sensitive experiments.

Scalable Synthesis of Enantiopure cis-3-Aminocyclohexanol Derivatives

For projects requiring larger quantities of a single, enantiopure cis-3-aminocyclohexanol, prioritize the (1S,3S) or (1R,3R) series. The well-documented method of diastereoisomeric salt formation with (R)-mandelic acid provides a scalable and efficient route to isolate (1S,3S)-3-aminocyclohexanol directly from a cis/trans racemic mixture [1]. This proven methodology offers a practical advantage in process chemistry over stereoisomers that may lack such a straightforward, high-yielding resolution protocol, ensuring cost-effective access to the desired chiral building block.

Application
Selection Property
Validation Focus
TRPV1 antagonist research
Defined cis-(1S,3R) stereochemistry for pharmacophore replication
Target-engagement assay context; reported isoxazole-3-carboxamide lead series
Conformationally constrained 1,3-amino alcohol design
Equatorial-axial chair conformation with syn amino/hydroxyl orientation
Stereochemical-control context; distinct from trans anti‑orientation
High-reproducibility research
Minimum 98% HPLC purity with controlled moisture
Purity verification; reduced impurity-related artifact risk
Scalable enantiopure synthesis
Established resolution via (R)-mandelic acid salt formation
Enantiomer-attribution review; process-scale access to (1S,3S) isomer

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